![molecular formula C9H18ClNO B12443528 [1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
[1-(3-Chloropropyl)piperidin-4-yl]methanol
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Overview
Description
[1-(3-Chloropropyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloropropyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with chlorinated propyl compounds. One common method is the nucleophilic substitution reaction where piperidine reacts with 3-chloropropanol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chloropropyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(3-Chloropropyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of piperidine derivatives in biological systems.
Medicine:
Pharmaceutical Development: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Mechanism of Action
The mechanism of action of [1-(3-Chloropropyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, bromine) on the benzyl group can significantly alter the chemical and biological properties of the compounds.
- Unique Properties: [1-(3-Chloropropyl)piperidin-4-yl]methanol is unique due to its specific chloropropyl substitution, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[1-(3-chloropropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C9H18ClNO/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8H2 |
InChI Key |
PLRPZCVVBZOTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CCCCl |
Origin of Product |
United States |
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